molecular formula C10H15ClN2 B2496806 4-(1-Pyrrolidinyl)aniline hydrochloride CAS No. 216670-47-2; 2632-65-7; 342-25-6

4-(1-Pyrrolidinyl)aniline hydrochloride

Cat. No.: B2496806
CAS No.: 216670-47-2; 2632-65-7; 342-25-6
M. Wt: 198.69
InChI Key: CKZKSFMNJXRVNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Pyrrolidinyl)aniline hydrochloride is a hydrochloride salt of an aniline derivative substituted with a pyrrolidine group at the para position. This compound serves as a critical intermediate in organic synthesis and pharmaceutical research due to its versatile reactivity and structural features. The pyrrolidine moiety introduces steric and electronic effects, influencing the compound’s solubility, stability, and interaction with biological targets. It is widely used in the development of therapeutic agents, such as vasodilators and central nervous system (CNS) modulators, owing to its ability to act as a building block for complex molecules .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pyrrolidin-1-ylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.ClH/c11-9-3-5-10(6-4-9)12-7-1-2-8-12;/h3-6H,1-2,7-8,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZKSFMNJXRVNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216670-47-2
Record name 4-(pyrrolidin-1-yl)aniline hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Comparison with Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural analogues and their properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Activity References
4-(1-Pyrrolidinyl)aniline hydrochloride C₁₀H₁₅ClN₂ (assumed*) ~202.7 (calc.) Pyrrolidinyl at para position Pharmaceutical intermediates, organic synthesis
4-CHLORO-N-(1-METHYL-2-PYRROLIDINYLIDENE)ANILINE HYDROCHLORIDE C₁₁H₁₄Cl₂N₂ 245.15 Chloro + methyl-pyrrolidinylidene Not specified; likely R&D use
[4-(2-Oxo-2-pyrrolidin-1-ylethyl)phenyl]amine hydrochloride C₉H₁₃N₃·2HCl 236.14 Oxo-pyrrolidinyl ethyl chain Lab use (Biosynth)
4-(Pyrrolidin-1-ylsulfonylmethyl)aniline C₁₁H₁₅N₂O₂S 263.31 Pyrrolidinylsulfonylmethyl Crystallography studies
Buflomedil hydrochloride (4-(1-Pyrrolidinyl)-1-(2,4,6-trimethoxyphenyl)-1-butanone) C₁₉H₂₈ClNO₄ 369.89 Butanone backbone + trimethoxyphenyl Vasodilation via α-adrenoceptor blockade
4-(4,5-Dihydro-1H-imidazol-2-yl)aniline Hydrochloride C₉H₁₁N₃·HCl 197.66 Imidazoline ring Organic synthesis research

Purity and Handling

Most commercial analogues, including those listed in (e.g., pyrazole derivatives), are available with ≥98% purity (HPLC), ensuring reliability in research and industrial applications .

Q & A

Q. What are the standard synthetic routes for 4-(1-Pyrrolidinyl)aniline hydrochloride, and how are reaction conditions optimized?

The synthesis typically involves coupling pyrrolidine with halogenated aniline derivatives under basic conditions, followed by hydrochloric acid treatment to form the hydrochloride salt. Key steps include:

  • Nucleophilic substitution : Reacting 4-fluoroaniline with pyrrolidine in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours .
  • Salt formation : Adding concentrated HCl to the free base in ethanol, followed by recrystallization to purify the hydrochloride salt . Optimization focuses on solvent choice, temperature, and stoichiometry to minimize by-products like unreacted aniline or over-alkylated derivatives.

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm the substitution pattern and pyrrolidine ring integrity. For example, the aromatic protons appear as a doublet (δ 7.2–7.5 ppm), while pyrrolidine protons show multiplet signals (δ 2.5–3.5 ppm) .
  • HPLC-MS : Quantifies purity (>95%) and identifies impurities using reverse-phase C18 columns with UV detection at 254 nm .
  • Elemental analysis : Validates the HCl salt stoichiometry (e.g., C: 52.1%, H: 6.7%, N: 12.1%, Cl: 19.1%) .

Q. What are the common reactivity patterns of this compound in organic synthesis?

The compound undergoes:

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane to form amides at the aniline nitrogen .
  • Oxidation : Treatment with KMnO4_4 in acidic conditions oxidizes the pyrrolidine ring to a γ-lactam .
  • Reduction : Catalytic hydrogenation (Pd/C, H2_2) reduces the aromatic ring to cyclohexylamine derivatives .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what methodological approaches are used to study these interactions?

  • Enzyme inhibition assays : The compound inhibits lipid-metabolizing enzymes (e.g., stearoyl-CoA desaturase) in hepatocytes, measured via LC-MS analysis of fatty acid metabolites .
  • Receptor binding studies : Radiolabeled (3H^3H) derivatives are used in competitive binding assays with GPCRs (e.g., serotonin receptors) to determine IC50_{50} values .
  • Cellular uptake : Fluorescent tagging (e.g., FITC conjugation) tracks intracellular localization using confocal microscopy .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies often arise from:

  • Purity variations : Impurities like residual solvents or unreacted aniline (detected via GC-MS) may skew bioactivity results .
  • Experimental models : Differences in cell lines (e.g., HepG2 vs. primary hepatocytes) or animal species affect metabolic outcomes . Mitigation involves standardizing synthesis protocols and validating assays across multiple models.

Q. What experimental design considerations are critical for studying the compound’s pharmacokinetics?

  • In vivo studies : Administering the compound intravenously (1–5 mg/kg) in rodents, with serial blood sampling over 24 hours for LC-MS/MS quantification .
  • Metabolic stability : Incubating with liver microsomes (human/rat) to assess cytochrome P450-mediated degradation .
  • Tissue distribution : Autoradiography using 14C^{14}C-labeled analogs quantifies accumulation in target organs .

Q. How does structural modification of this compound influence its physicochemical and biological properties?

Modification Impact Example
Fluorination (para position)↑ Metabolic stability3-Fluoro analog shows 2× longer half-life in microsomes
Methylation (pyrrolidine)↓ Solubility, ↑ LogPN-Methyl derivative has LogP 1.8 vs. 1.2 for parent
Sulfonation (aniline)↑ Protein bindingSulfonamide derivative binds 90% to albumin

Safety and Handling

Q. What are the safety protocols for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks .
  • Ventilation : Work in a fume hood to avoid inhalation of fine powders .
  • Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Comparative Analysis

Q. How does this compound compare to structurally similar compounds in terms of reactivity and bioactivity?

Compound Key Feature Reactivity/Bioactivity
4-(Piperidinyl)aniline HClLarger ring (6-membered)↑ Basicity, ↓ enzyme inhibition potency
4-(Morpholinyl)aniline HClOxygen in ring↑ Solubility, altered receptor selectivity
4-(Thiophen-2-yl)aniline HClHeterocyclic substituentForms metal complexes with unique redox properties

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